1. Mann, David Marshall. Gene expression profiling in the pulmonary artery in the selection of therapies for vascular-related diseases. PCT Int. Appl. (2009), 115pp. CODEN: PIXXD2 WO 2009121031 A1 20091001 CAN 151:418165 AN 2009:1194632
2. Robey, Robert W.; Obrzut, Tomasz; Shukla, Suneet; Polgar, Orsolya; Macalou, Sira; Bahr, Julian C.; Pietro, Attilio; Ambudkar, Suresh V.; Bates, Susan E. Becatecarin (rebeccamycin analog, NSC 655649) is a transport substrate and induces expression of the ATP-binding cassette transporter, ABCG2, in lung carcinoma cells. Cancer Chemotherapy and Pharmacology (2009), 64(3), 575-583. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:254419 AN 2009:689908
3. Li, Chiang Jia; Mikule, Keith; Li, Youzhi. Compositions and methods using Stat3 pathway inhibitors or cancer stem cell inhibitors for combination cancer treatment. PCT Int. Appl. (2009), 81pp. CODEN: PIXXD2 WO 2009036101 A1 20090319 CAN 150:345478 AN 2009:332545
4. Burstein, Harold J.; Overmoyer, Beth; Gelman, Rebecca; Silverman, Paula; Savoie, Jennifer; Clarke, Kathryn; Dumadag, Leda; Younger, Jerry; Ivy, Percy; Winer, Eric P. Rebeccamycin analog for refractory breast cancer: a randomized phase II trial of dosing schedules. Investigational New Drugs (2007), 25(2), 161-164. CODEN: INNDDK ISSN:0167-6997. CAN 146:287832 AN 2006:1347363
5. Dowlati, Afshin; Chapman, Robert; Subbiah, Shanmuga; Fu, Pingfu; Ness, Anne; Cortas, Tania; Patrick, Lauren; Reynolds, Sherrie; Xu, Natalie; Levitan, Nathan; Ivy, Percy; Remick, Scot C. Randomized phase II trial of different schedules of administration of rebeccamycin analogue as second line therapy in non-small cell lung cancer. Investigational New Drugs (2005), 23(6), 563-567. CODEN: INNDDK ISSN:0167-6997. CAN 144:480540 AN 2006:65782
6. Ricart, Alejandro D.; Hammond, Lisa A.; Kuhn, John G.; Takimoto, Chris H.; Goetz, Andrew; Forouzesh, Bahram; Forero, Leonardo; Ochoa-Bayona, Jose L.; Berg, Kristin; Tolcher, Anthony W.; Rowinsky, Eric K. Phase I and Pharmacokinetic Study of Sequences of the Rebeccamycin Analogue NSC 655649 and Cisplatin in Patients with Advanced Solid Tumors. Clinical Cancer Research (2005), 11(24, Pt. 1), 8728-8736. CODEN: CCREF4 ISSN:1078-0432. CAN 144:460400 AN 2005:1318349
7. Rewcastle, Gordon W. Becatecarin(Helsinn Healthcare). IDrugs (2005), 8(10), 838-847. CODEN: IDRUFN ISSN:1369-7056. CAN 144:183759 AN 2005:1173150
8. Moreau, Pascale; Holbeck, Susan; Prudhomme, Michelle; Sausville, Edward A. Cytotoxicities of three rebeccamycin derivatives in the National Cancer Institute screening of 60 human tumor cell lines. Anti-Cancer Drugs (2005), 16(2), 145-150. CODEN: ANTDEV ISSN:0959-4973. CAN 142:348304 AN 2005:40758
9. Masferrer, Jaime L. Method using a cyclooxygenase 2 (COX-2) inhibitor and a topoisomerase II inhibitor as a combination therapy in the treatment of neoplasia. U.S. Pat. Appl. Publ. (2003), 85 pp., Cont.-in-part of U.S. Ser. No. 865,177. CODEN: USXXCO US 2003225150 A1 20031204 CAN 140:726 AN 2003:950066
10. Hussain, Maha; Vaishampayan, Ulka; Heilbrun, Lance K.; Jain, Vikash; LoRusso, Patricia M.; Ivy, Percy; Flaherty, Lawrence. A phase II study of rebeccamycin analog (NSC-655649) in metastatic renal cell cancer. Investigational New Drugs (2003), 21(4), 465-471. CODEN: INNDDK ISSN:0167-6997. CAN 141:16967 AN 2003:833153